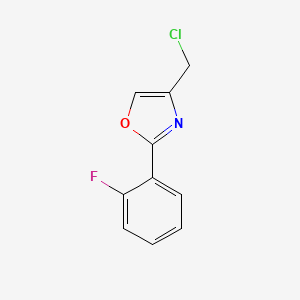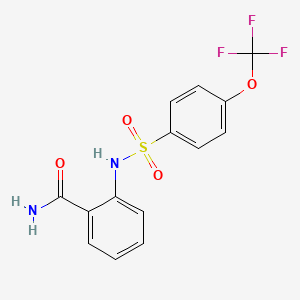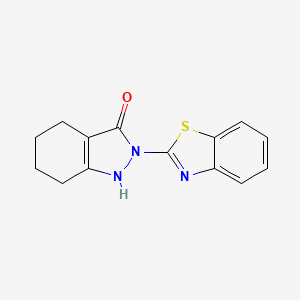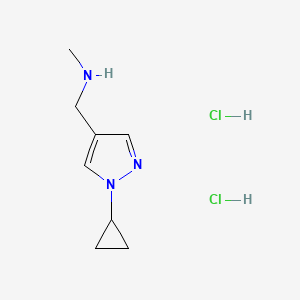
4-(Chloromethyl)-2-(2-fluorophenyl)oxazole
Übersicht
Beschreibung
The compound “4-(Chloromethyl)-2-(2-fluorophenyl)oxazole” is likely to be a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The presence of a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) indicates that this compound may have interesting chemical properties and could be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, with a chloromethyl group attached at the 4-position and a fluorophenyl group at the 2-position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry.Chemical Reactions Analysis
The chloromethyl group is a good leaving group, and the compound could undergo nucleophilic substitution reactions. The presence of the oxazole ring could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
Researchers have developed pH-sensitive fluorescence probes consisting of anthracene fluorophores and pi-conjugated oxazoline, demonstrating significant red-shifts in absorption and emission maxima upon protonation. This underscores the potential of 4-(Chloromethyl)-2-(2-fluorophenyl)oxazole derivatives in developing efficient pH-sensitive fluorescence switches under acidic conditions, highlighting their applicability in bioimaging and molecular sensing (Ihmels et al., 2005).
Material Science and Polymer Chemistry
The incorporation of oxazole-containing π-conjugated polymers has been achieved, resulting in materials with remarkable optical and electrochemical properties. These polymers, synthesized via Pd-catalyzed polycondensation, exhibit strong solvent-dependent fluorescence, hinting at their utility in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Yamamoto et al., 2007).
Synthetic Chemistry and Catalysis
The synthesis and characterization of novel poly(aryl ether) containing 4-chloro-2,5-diphenyloxazole have showcased the potential of such compounds in creating high thermal stability polymers. These materials could have significant applications in various industrial and technological sectors due to their robustness and durability (Pimpha et al., 2004).
Environmental and Corrosion Studies
In the context of environmental science, triazole derivatives, including those related to 4-(Chloromethyl)-2-(2-fluorophenyl)oxazole, have been synthesized as new inhibitors for the corrosion of mild steel in acid media. Their efficiency underscores the potential of oxazole derivatives in mitigating corrosion, contributing to the longevity of metallic structures in corrosive environments (Li et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as the results of any biological activity testing. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in the creation of new materials .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPUFGQPDFKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2647756.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2647768.png)


![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2647774.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2647777.png)
![7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2647778.png)